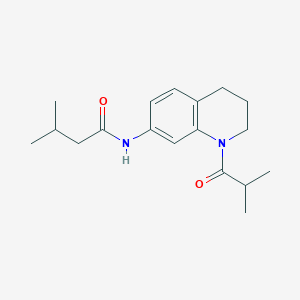

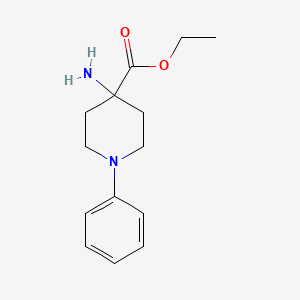

![molecular formula C14H10N2O3 B2884006 2-[2-(2-吡啶基)-1,3-苯并恶唑-5-基]乙酸 CAS No. 38196-05-3](/img/structure/B2884006.png)

2-[2-(2-吡啶基)-1,3-苯并恶唑-5-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid” is a chemical compound . It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles and their derivatives are known to act as corrosion inhibitors for various metals and alloys .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid”, involves complex chemical reactions . The process involves the use of organic compounds with multiple bonds, compounds containing heteroatoms (such as N, P, S, O), or those possessing certain functional groups such as –NH2, –COOH or –OH . The synthesis of benzoxazole derivatives has been confirmed by IR, 1H/13C-NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of “2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid” is complex and involves various chemical bonds . The structure of the compound has been predicted using quantum theoretical studies .Chemical Reactions Analysis

Benzimidazole derivatives, including “2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid”, exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one . This property makes them effective corrosion inhibitors .科学研究应用

合成和化学性质

2-苯并恶唑-3-基-乙酸通过与二甘醇、三甘醇和聚乙二醇酯化进行化学改性,产生了具有可变理化性质的化合物。这些衍生物在各种化学反应中表现出显着的效用,例如作为酶催化的底物,提供合成具有潜在生物活性的新化学实体的方法 (Mincheva, Stambolieva,和 Rashkov,1994).

抗菌活性

2-[4-(取代苄叉氨基)-5-(取代苯氧甲基)-4H-1,2,4-三唑-3-基硫代]乙酸衍生物的研究展示了它们的抗菌功效。该类中的某些化合物对黑曲霉、新隐球菌和烟曲霉等菌株表现出显着的抗真菌活性,突出了 2-[2-(2-吡啶基)-1,3-苯并恶唑-5-基]乙酸衍生物在开发新型抗真菌剂中的潜力 (Hunashal, Satyanarayana,和 Maddi,2012).

催化活性

由 2-(吡啶-2-基)乙酸合成 N-杂环卡宾-PdCl-[(2-吡啶基)烷基羧酸盐]配合物,并随后将其应用于 (苯并)恶唑与芳基溴化物的芳基化反应,说明了这些化合物的催化潜力。研究表明,这些配合物可以成为化学转化的有效催化剂,为高精度合成复杂分子提供了途径 (Chen & Yang,2018).

发光特性

对取代的 [(5-甲基-2-吡啶-2'-基-1,3-噻唑-4-基)氧基]乙酸及其衍生物的发光特性进行的研究揭示了它们作为金属传感器和激光染料的潜力。这些化合物表现出高荧光量子产率和大的斯托克斯位移值,使其适用于传感和光学材料 (Grummt, Weiss, Birckner,和 Beckert,2007).

分子对接和体外筛选

已经制备了一系列新型吡啶和稠合吡啶衍生物,展示了它们的抗菌和抗氧化活性。针对 GlcN-6-P 合酶作为靶蛋白的分子对接筛选显示出中等至良好的结合能,表明这些化合物在针对特定蛋白质的药物发现和开发中的潜力 (Flefel 等人,2018).

作用机制

Target of Action

The primary target of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is the plant growth hormone auxin, specifically indole-3-acetic acid . This compound mimics the action of auxin, leading to uncontrolled and disorganized plant growth .

Mode of Action

2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid acts as a synthetic auxin . It mimics the plant growth hormone auxin (indole acetic acid), and when administered at effective doses, it causes uncontrolled and disorganized plant growth that eventually leads to plant death .

Result of Action

The primary result of the action of 2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is the death of the target plant . By mimicking the action of the plant growth hormone auxin, it causes uncontrolled and disorganized growth, which eventually leads to the plant’s death .

属性

IUPAC Name |

2-(2-pyridin-2-yl-1,3-benzoxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-13(18)8-9-4-5-12-11(7-9)16-14(19-12)10-3-1-2-6-15-10/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBOAJLWQAOSKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

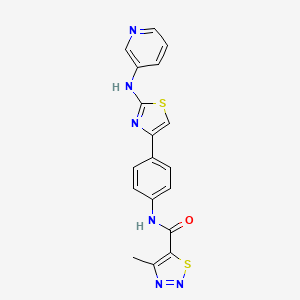

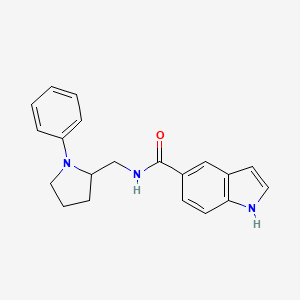

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)

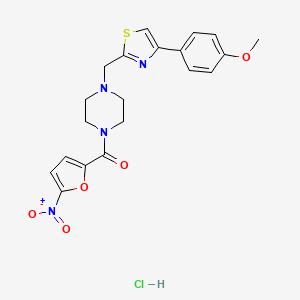

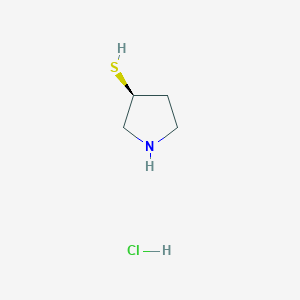

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)

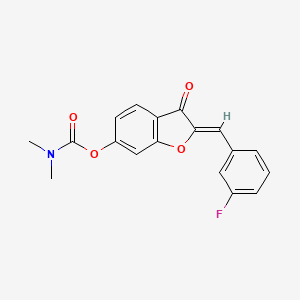

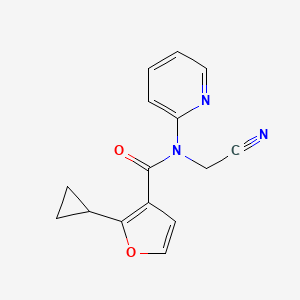

![methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate](/img/structure/B2883937.png)

![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)

![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)

![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)